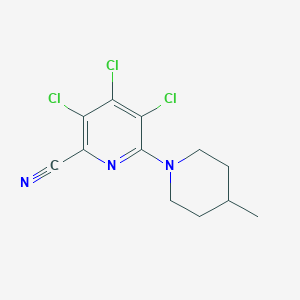![molecular formula C26H35N3O3 B4294858 3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4294858.png)
3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
描述
3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione, commonly known as ADP, is a chemical compound that has attracted attention in scientific research for its potential therapeutic applications.
作用机制
ADP acts as a dopamine D2 receptor antagonist, which blocks the binding of dopamine to the receptor. This leads to a decrease in the activity of the dopaminergic pathway, which is implicated in several neurological disorders. Additionally, ADP has been shown to modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADP are still being studied. Studies have shown that ADP can modulate the activity of several neurotransmitters, which can lead to changes in behavior and mood. Additionally, ADP has been shown to exhibit antioxidant properties, which can protect against oxidative stress.
实验室实验的优点和局限性
One of the advantages of ADP is its high affinity for dopamine receptors, which makes it a useful tool for studying the dopaminergic pathway. Additionally, ADP has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, which makes it a potential therapeutic agent for several neurological disorders. However, one of the limitations of ADP is its low solubility in water, which can make it difficult to administer in lab experiments.
未来方向
There are several future directions for ADP research. One area of interest is the development of ADP analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the biochemical and physiological effects of ADP and its potential therapeutic applications in neurological disorders. Finally, the development of ADP-based imaging agents could provide a valuable tool for studying the dopaminergic pathway in vivo.
Conclusion:
In conclusion, ADP is a chemical compound that has attracted attention in scientific research for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for ADP have been discussed in this paper. Further research is needed to fully understand the potential of ADP in neurological disorders.
科学研究应用
ADP has shown potential in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that ADP has a high affinity for dopamine receptors, which are implicated in several neurological disorders such as Parkinson's disease and schizophrenia. Additionally, ADP has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models.
属性
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-2-32-22-5-3-4-21(13-22)29-24(30)14-23(25(29)31)27-6-8-28(9-7-27)26-15-18-10-19(16-26)12-20(11-18)17-26/h3-5,13,18-20,23H,2,6-12,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLMFSVSHANOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-acetyl-7-bromo-8b-hydroxy-3,3a,4,8b-tetrahydroimidazo[4,5-b]indole-2(1H)-thione](/img/structure/B4294782.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide}](/img/structure/B4294785.png)
![1-(1-adamantyl)-4-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}piperazine](/img/structure/B4294792.png)
![4-[({2-[(4-chlorophenyl)thio]ethyl}amino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4294798.png)
![2-(4-fluorophenyl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4294804.png)
![4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B4294827.png)
![1-{(N-acetylglycyl)[2-(1H-indol-3-yl)ethyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B4294828.png)

![2-{1-(3-chlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4294848.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4294856.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B4294869.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4294880.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4294882.png)
